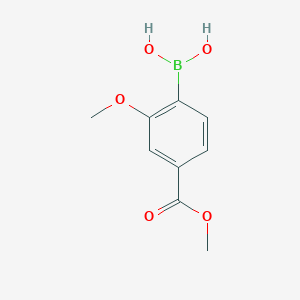

![molecular formula C24H33FN4O B2756448 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylpropanamide CAS No. 946365-42-0](/img/structure/B2756448.png)

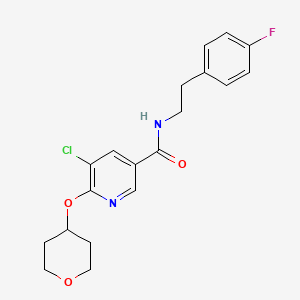

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The presence of both dimethylamino and fluorophenyl groups could suggest potential bioactive properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. Detailed structural analysis would require advanced techniques like NMR spectroscopy, X-ray crystallography, or computational modeling .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. For example, the dimethylamino group might be involved in acid-base reactions, while the fluorophenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Aplicaciones Científicas De Investigación

Synthesis and Application in Antiallergy

A series of compounds structurally related to N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylpropanamide were synthesized and evaluated for their antiallergy activity. Notably, certain derivatives demonstrated activity in the passive foot anaphylaxis (PFA) assay, which is an IgE-mediated model used to detect compounds with potential antiallergic properties. Although no derivative exhibited activity at 10 mg/kg in the guinea pig anaphylaxis (GPA) assay, one analogue, specifically N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide, showed significant inhibitory activity against tritiated mepyramine binding to H1 histaminic receptors isolated from guinea pig cerebral cortex with an IC50 of 310 nM (Walsh et al., 1990).

Synthesis for Biological Evaluation

In another study, compounds incorporating a piperazine ring and aryl(thio)carbamoyl groups, either directly connected or through an ethylene group, were synthesized. These compounds were designed as potential herbicides and plant growth regulators, showcasing the versatility of compounds with a piperazine structure in various biological applications. The structure-activity relationships of these compounds were evaluated, revealing that certain derivatives exhibited notable herbicidal activity against Triticum aestivum, particularly those containing the combination of a piperazine ring, an ethylene group, and a 4-fluorophenylcarbamoyl group. Additionally, compounds with a piperazine ring and a 4-halogenophenylthiocarbamoyl group also demonstrated significant herbicidal activity. One specific compound showed cytokinin-like activity, significantly stimulating betacyanin synthesis in Amaranthus caudatus (Stoilkova et al., 2014).

Antimycobacterial and Cytotoxic Evaluation

Fluoroquinolone derivatives were synthesized and evaluated for their antimycobacterial and cytotoxic activities. Preliminary results indicated that specific derivatives, notably 1-aryl-6-fluoroquinolones with 7-(piperazin-1-yl)- and 7-(4-methylpiperazin-1-yl) groups, could completely inhibit the growth of M. tuberculosis at a concentration of 6.25 μg/ml. Another derivative with a 7-[4-(2-oxo-2-phenylethyl)piperazin-1-yl] group exhibited 31% growth inhibition at the same concentration. These findings underscore the potential of piperazine derivatives in developing antimicrobial agents with low cytotoxicity, highlighting the importance of structural modifications to enhance biological activity and selectivity (Sheu et al., 2003).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33FN4O/c1-18(2)24(30)26-17-23(19-5-9-21(10-6-19)27(3)4)29-15-13-28(14-16-29)22-11-7-20(25)8-12-22/h5-12,18,23H,13-17H2,1-4H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRKICSMZINUJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea](/img/structure/B2756368.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2756371.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pentanamide](/img/structure/B2756374.png)

![3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2756379.png)

![3,4,5-triethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2756380.png)

![N-[(4-fluorophenyl)methyl]-4-oxo-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2756384.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2756385.png)

![(E)-16-(4-(dimethylamino)benzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2756386.png)